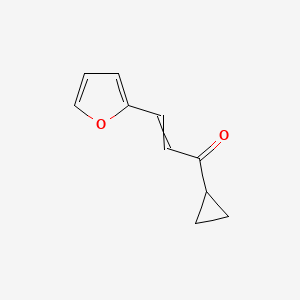
1-Cyclopropyl-3-(2-furanyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclopropyl methyl ketone and 2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods
Industrial production of (2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amine derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: The parent compound of (2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one, known for its diverse biological activities.
(2{E})-1-phenyl-3-(2-furyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclopropyl group.
(2{E})-1-cyclopropyl-3-(2-thienyl)prop-2-en-1-one: Similar structure but with a thienyl ring instead of a furan ring.
Uniqueness
(2{E})-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications.
Propriétés
Numéro CAS |
64663-74-7 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c11-10(8-3-4-8)6-5-9-2-1-7-12-9/h1-2,5-8H,3-4H2 |
Clé InChI |
XNXPLOIHJMEMSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















